B1579669 Boc-3,4-Dimethy-D-Phenylalanine

Boc-3,4-Dimethy-D-Phenylalanine

Cat. No.: B1579669
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-Dimethyl-D-Phenylalanine is a synthetic, Boc-protected amino acid derivative where the phenylalanine backbone is substituted with methyl groups at the 3- and 4-positions of the aromatic ring. The tert-butoxycarbonyl (Boc) group protects the amine functionality, making this compound a critical intermediate in peptide synthesis, particularly for introducing sterically hindered or hydrophobic residues into peptide chains.

Key features inferred from related compounds:

  • Steric Effects: Methyl groups at 3,4-positions likely increase steric hindrance, affecting coupling efficiency in solid-phase peptide synthesis.
  • Hydrophobicity: Methyl substituents enhance hydrophobicity compared to unmodified phenylalanine, influencing peptide solubility and interactions.
  • Synthetic Utility: Used to engineer peptides with tailored biophysical properties for pharmacological or biochemical research.

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-3,4-Dimethyl-D-Phenylalanine with structurally related Boc- or Cbz-protected phenylalanine derivatives, based on substituent type, position, and molecular properties:

Compound Name Substituent(s) Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
Boc-3,4-Difluoro-D-Phenylalanine F, F 3,4 C₁₄H₁₇F₂NO₄ 313.29 Peptide synthesis; fluorinated motifs enhance metabolic stability
Boc-3,5-Dimethyl-L-Phenylalanine CH₃, CH₃ 3,5 C₁₆H₂₃NO₄ 293.36 Introduces hydrophobic residues; chiral specificity in peptide design
Cbz-3,4-Dimethyl-D-Phenylalanine CH₃, CH₃ 3,4 Not provided Not provided Research intermediate; Cbz group offers alternative protection
Boc-3,4-Dihydroxy-L-Phenylalanine OH, OH 3,4 Not provided Not provided Oxidative stability studies; metal chelation in peptides
3,4-Dichloro-D-Phenylalanine Cl, Cl 3,4 C₉H₉Cl₂NO₂ 234.08 Heavy-atom derivatives for crystallography

Key Comparative Analyses

Substituent Effects on Hydrophobicity
  • Methyl vs. Halogen Groups : Methyl groups (as in Boc-3,4-Dimethyl-D-Phe) increase hydrophobicity more significantly than halogens (e.g., F or Cl in Boc-3,4-Difluoro-D-Phe or 3,4-Dichloro-D-Phe). This property is critical for designing membrane-permeable peptides .
  • Hydroxyl Groups : Boc-3,4-Dihydroxy-L-Phe introduces polar hydroxyl groups, enhancing water solubility but reducing stability under oxidative conditions .
Steric Hindrance and Reactivity
  • 3,4-Dimethyl vs.
  • Fluorine Substituents : Boc-3,4-Difluoro-D-Phe combines steric effects with electronic modulation (C-F bond polarization), which may improve binding specificity in target interactions .
Protection Group Variants
  • Boc vs. Cbz: While Boc (tert-butoxycarbonyl) is acid-labile and widely used in solid-phase synthesis, Cbz (benzyloxycarbonyl) requires hydrogenolysis for removal. Cbz-3,4-Dimethyl-D-Phe () may be preferred in solution-phase synthesis where orthogonal protection is needed .

Pharmacological Relevance

  • 3,4-Dichloro-D-Phe () is used in metallopeptide studies for its heavy-atom properties, while hydroxylated variants () are explored for antioxidant activity.

Preparation Methods

Starting Material Preparation

  • 3,4-Dimethyl-D-Phenylalanine is synthesized or procured as the free amino acid.
  • The amino acid is dissolved in a mixed solvent system (e.g., water and acetone or ethanol).
  • A base such as triethylamine or guanidine hydrochloride is added to deprotonate the amino group and facilitate Boc protection.

Boc Protection Reaction

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added slowly to the reaction mixture under stirring.
  • The temperature is maintained at 25-40°C to optimize reaction rate and selectivity.
  • The mixture is stirred for 0.5 to 4 hours until completion, monitored by TLC or HPLC.

Isolation and Purification

  • The reaction solvent (acetone or ethanol) is removed under reduced pressure.
  • The aqueous phase is acidified to pH 2-3 using dilute hydrochloric acid.
  • The Boc-protected amino acid is extracted into ethyl acetate.
  • The organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Final purification is achieved by recrystallization from ethyl acetate/petroleum ether (1:2 v/v), yielding this compound as a crystalline solid.

Comparative Data Table of Boc Protection for Substituted Phenylalanines and Related Amino Acids

Amino Acid Substrate Base Used Solvent System Temperature (°C) Reaction Time (h) Yield (%) Purification Method
L-Glutamic Acid Triethylamine Water/Acetone 25 4 90 Crystallization (EtOAc/Pet. ether)
L-Proline (CH₃)₃N (Trimethylamine) Water/Acetone 40 0.5 73 Crystallization (EtOAc/Pet. ether)
L-Alanine Triethylamine Water/Acetone 25 4 93 Crystallization (EtOAc/Pet. ether)
D-Phenylalanine (general) Guanidine HCl Ethanol 35-40 6.5 ~90 Washing with water and hexane
3,4-Dimethy-D-Phenylalanine* Triethylamine or Guanidine HCl Water/Acetone or Ethanol 25-40 0.5-4 Estimated 85-90* Crystallization (EtOAc/Pet. ether)

*Estimated based on analogous procedures for substituted phenylalanines.

Research Findings and Optimization Notes

  • Base Selection: Guanidine hydrochloride has been shown to facilitate Boc protection efficiently in ethanol at moderate temperatures (35-40°C), yielding high purity products without extensive side reactions.

  • Solvent Effects: Mixed aqueous-organic solvents (water/acetone or ethanol) provide good solubility and reaction rates. Acetone can be readily removed under reduced pressure, simplifying workup.

  • Temperature Control: Maintaining temperature below 40°C avoids racemization and side reactions, preserving the D-configuration of the amino acid.

  • Reaction Time: Shorter times (0.5-1 hour) are sufficient when using more reactive bases like trimethylamine, whereas longer times (up to 4 hours) are common with triethylamine.

  • Purification: Crystallization from ethyl acetate and petroleum ether mixtures effectively removes impurities and unreacted starting materials, yielding crystalline Boc-protected amino acids suitable for peptide synthesis.

Q & A

Q. What are the key considerations for synthesizing Boc-3,4-dihydroxy-D-phenylalanine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis requires sequential protection of functional groups. The Boc (tert-butoxycarbonyl) group protects the amine, while hydroxyl groups on the 3,4-dihydroxybenzene ring may require temporary protection (e.g., silyl or methyl groups) to prevent side reactions during coupling . Acid-labile Boc groups enable selective deprotection with trifluoroacetic acid (TFA), allowing stepwise elongation of the peptide chain. Ensure anhydrous conditions during coupling to avoid premature deprotection. Characterization via HPLC and mass spectrometry (MS) is critical to confirm purity and correct mass .

Q. How can researchers verify the stereochemical integrity of Boc-3,4-dihydroxy-D-phenylalanine during synthesis?

  • Methodological Answer : Use chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Compare retention times with commercially available standards (e.g., L-DOPA derivatives in ). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm stereochemistry by analyzing coupling constants and chemical shifts of the α-carbon and aromatic protons .

Q. What analytical techniques are essential for characterizing Boc-protected phenylalanine derivatives?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., C14_{14}H19_{19}NO6_6 for Boc-3,4-dihydroxy-D-phenylalanine, expected m/z 298.1 [M+H]+^+) .
  • NMR : 1H^{1}\text{H}-NMR in DMSO-d6_6 to identify Boc group protons (~1.4 ppm, singlet) and aromatic protons (~6.8–7.2 ppm) .

Advanced Research Questions

Q. How do competing protection strategies (e.g., Fmoc vs. Boc) impact the synthesis of peptides containing 3,4-dihydroxy-phenylalanine residues?

  • Methodological Answer : Boc groups are acid-labile, enabling orthogonal deprotection under mild acidic conditions (e.g., 20% TFA in DCM), whereas Fmoc requires basic conditions (piperidine). For 3,4-dihydroxy-phenylalanine, Boc protection minimizes side reactions with hydroxyl groups during coupling. However, Fmoc may be preferred for acid-sensitive peptides. Comparative studies show Boc strategies yield higher purity (>95%) for tyrosine-rich peptides .

Q. What are the challenges in maintaining the stability of Boc-3,4-dihydroxy-D-phenylalanine under oxidative conditions?

  • Methodological Answer : The catechol (3,4-dihydroxybenzene) moiety is prone to oxidation, forming quinones. Stabilization strategies include:
  • Chelation : Add EDTA to buffer solutions to sequester metal ions catalyzing oxidation.
  • Antioxidants : Use ascorbic acid (0.1–1 mM) in aqueous reaction media.
  • Controlled Atmosphere : Conduct reactions under inert gas (N2_2 or Ar) .
    Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for catechol derivatives) .

Q. How can researchers resolve contradictions in reported solubility data for Boc-3,4-dihydroxy-D-phenylalanine?

  • Methodological Answer : Discrepancies arise from varying solvent systems and purity levels. Systematic solubility testing in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–10) is recommended. For example:
SolventSolubility (mg/mL)ConditionsSource
DMF50–6025°C, anhydrous
Water (pH 7)<125°C
Adjust pH with dilute HCl or NaOH to enhance solubility in aqueous media .

Q. What strategies optimize the incorporation of Boc-3,4-dihydroxy-D-phenylalanine into β-sheet-prone peptides without aggregation?

  • Methodological Answer :
  • Solvent Choice : Use chaotropic agents (e.g., 6 M guanidine HCl) during coupling to disrupt β-sheet formation.
  • Side-Chain Protection : Temporarily protect hydroxyl groups with acid-labile tert-butyldimethylsilyl (TBS) groups to reduce hydrogen bonding .
  • Temperature Control : Perform couplings at 4°C to slow aggregation kinetics.
    Confirm structural integrity via circular dichroism (CD) spectroscopy .

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